1-NM-PP1 is a specialized, cell-permeable pyrazolopyrimidine derivative designed exclusively for chemical genetics applications via the bump-and-hole approach. Unlike traditional broad-spectrum kinase inhibitors, 1-NM-PP1 is engineered with a bulky 1-naphthyl group that prevents it from binding to wild-type kinases. Instead, it acts as a highly potent, orthogonal ATP-competitive inhibitor for analog-sensitive (AS) kinases that have been genetically modified to contain a smaller gatekeeper amino acid (such as glycine or alanine) in their active site . Procurement of 1-NM-PP1 is driven by its ability to achieve low-nanomolar inhibition of these engineered targets while remaining biologically inert against wild-type progenitors, making it an indispensable tool for precise target validation and signaling pathway mapping .
Substituting 1-NM-PP1 with generic wild-type kinase inhibitors (such as PP1 or staurosporine) fundamentally defeats the purpose of chemical genetic models, as these generic agents indiscriminately block multiple wild-type kinases, confounding phenotypic readouts with off-target toxicity . Furthermore, substituting 1-NM-PP1 with its close structural analogs, such as 1-NA-PP1 or 3-MB-PP1, can fail depending on the exact steric constraints of the engineered kinase pocket. For example, while 1-NA-PP1 may be optimal for certain PINK1 mutants, 1-NM-PP1 is specifically required to achieve low-nanomolar inhibition in other specialized models like Aurora A-as7 or specific Cdk7-as variants[1]. Buyers must match the exact bulky PP1 analog to the specific gatekeeper mutation of their engineered model to ensure absolute orthogonality and prevent experimental failure.
1-NM-PP1 was evaluated for its inhibitory potency against engineered analog-sensitive kinases compared to their wild-type progenitors. In biochemical assays, 1-NM-PP1 inhibited the engineered v-Src-as1 mutant with an IC50 of 4.3 nM, whereas it required 1.0 µM to inhibit wild-type v-Src . This represents a >230-fold selectivity window.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 1-NM-PP1 on v-Src-as1 (IC50 = 4.3 nM) |
| Comparator Or Baseline | 1-NM-PP1 on Wild-Type v-Src (IC50 = 1.0 µM) |
| Quantified Difference | >230-fold lower IC50 for the engineered mutant kinase. |
| Conditions | In vitro biochemical kinase activity assay. |
Guarantees that biological phenotypes observed during treatment are exclusively driven by the engineered target kinase, eliminating wild-type off-target confounding.
To validate its utility in whole-cell phenotypic screening, 1-NM-PP1 was tested on HCT116 cells expressing homozygous Cdk7as/as mutations versus wild-type HCT116 cells. 1-NM-PP1 induced cell-cycle arrest and reduced viability in the mutant cells with an IC50 of ~100 nM, while wild-type cells remained completely resistant to the compound even at concentrations up to 10 µM [1].
| Evidence Dimension | Cellular Viability / Target Engagement (IC50) |
| Target Compound Data | 1-NM-PP1 on Cdk7as/as HCT116 cells (IC50 ~ 100 nM) |
| Comparator Or Baseline | 1-NM-PP1 on Wild-Type HCT116 cells (Resistant at 10 µM) |
| Quantified Difference | >100-fold difference in cellular sensitivity, with specific G1/S phase arrest only in mutant cells. |
| Conditions | 96-hour whole-cell viability (MTT) and cell-cycle progression assays. |
Proves that 1-NM-PP1 readily crosses the cell membrane and maintains its extreme target selectivity in complex intracellular environments, making it ideal for live-cell phenotypic screening.
Certain kinases require multiple mutations to accommodate bulky ATP analogs. For the Aurora A-as7 allele (which contains both L210G and L194V mutations), 1-NM-PP1 acts as a highly potent and selective inhibitor, achieving an IC50 of 1.7 nM. In contrast, it exhibits zero inhibition against wild-type Aurora A, even at elevated concentrations [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 1-NM-PP1 on Aurora A-as7 (IC50 = 1.7 nM) |
| Comparator Or Baseline | 1-NM-PP1 on Wild-Type Aurora A (No inhibition) |
| Quantified Difference | Complete orthogonal inhibition at <2 nM versus zero inhibition of the wild-type kinase. |
| Conditions | In vitro kinase profiling of oncogenic effectors. |
Demonstrates that 1-NM-PP1 can successfully target highly specific double-mutant kinases that are required when single gatekeeper mutations fail to confer analog sensitivity.
While 1-NM-PP1 is practically insoluble in pure water, it exhibits excellent compatibility with standard pre-clinical co-solvent systems. By utilizing a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, 1-NM-PP1 achieves a clear working solution at concentrations of ≥ 2.5 mg/mL, enabling reproducible systemic administration .
| Evidence Dimension | Aqueous vs. Co-Solvent Solubility |
| Target Compound Data | 1-NM-PP1 in PEG300/Tween-80/Saline vehicle (≥ 2.5 mg/mL) |
| Comparator Or Baseline | 1-NM-PP1 in pure H2O (Insoluble) |
| Quantified Difference | Transition from complete insolubility to a clear, dosable solution at ≥ 2.5 mg/mL. |
| Conditions | Pre-clinical in vivo dosing preparation. |
Enables reliable, reproducible systemic delivery for in vivo chemical genetics models (e.g., mouse models of infection or tumor xenografts) where aqueous insolubility would otherwise prevent systemic exposure.
Utilizing 1-NM-PP1 in transgenic mouse models expressing AS-kinases (e.g., Cdk7-as or TrkB-as) to validate therapeutic targets in whole organisms without the off-target toxicity associated with broad-spectrum kinase inhibitors .
Deploying 1-NM-PP1 in synchronized cell cultures to achieve rapid, reversible, and highly specific inhibition of kinases like Cdc28-as1 or Cdk2-as1, allowing researchers to map temporal signaling events and cell-cycle progression precisely [1].
Administering 1-NM-PP1 to selectively inhibit analog-sensitive kinases engineered into pathogens (e.g., Toxoplasma gondii CDPK1) within a wild-type host environment, effectively isolating parasite-specific kinase functions during infection.